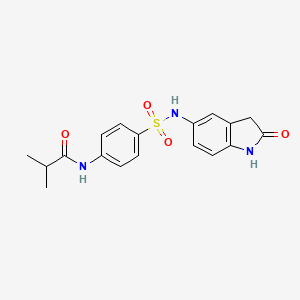

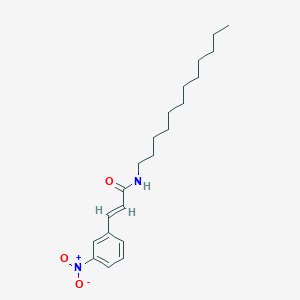

N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)isobutyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds involves the use of various techniques such as IR, MS, 1H NMR and 13C NMR .Molecular Structure Analysis

The molecular structure of this compound can be identified using techniques such as IR, MS, 1H NMR and 13C NMR .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and require detailed analysis. The identification of the structures was performed using the analysis of IR, MS, 1H NMR and 13C NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as IR, MS, 1H NMR and 13C NMR .Applications De Recherche Scientifique

Synthesis and Structural Characterization

The oxoindole core of N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)isobutyramide has been utilized in the synthesis of various derivatives, demonstrating the compound's versatility as a scaffold for chemical modifications. For instance, a study presented the synthesis of oxoindolyl α-hydroxy-β-amino acid derivatives, showcasing the diastereoselectivity of reactions involving α-diazoesters and isatin imines. This research confirms the utility of the oxoindole core in synthesizing structurally diverse molecules with defined stereochemistry (Ravikumar et al., 2015).

Biological Interactions and Activity

The interaction of compounds derived from this compound with biological targets has been extensively studied. For example, the investigation into the fluorescence binding of p-hydroxycinnamic acid amides with bovine serum albumin (BSA) reveals insights into the binding dynamics and potential biological implications of these derivatives. The study employed fluorescence and UV–vis spectral studies to understand the interaction mechanisms, providing a foundation for further exploration of biological activities (Meng et al., 2012).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular activities of derivatives have been a significant focus, with studies demonstrating the potential of these compounds in addressing microbial infections. For instance, research on sulfonamide-derived compounds highlighted their moderate to significant antibacterial and good antifungal activities against various strains, underscoring the therapeutic potential of these derivatives (Chohan & Shad, 2011). Another study on 1H-1,2,3-triazolylsalicylhydrazones derived from para-aminosalicylic acid (PAS) showcased good to high antitubercular activity, with certain derivatives being more potent than standard drugs, indicating the value of the oxoindole core in developing antitubercular agents (Abdu-Allah et al., 2017).

Mécanisme D'action

Target of Action

The primary targets of 2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The specific interaction of 2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide Indole derivatives are known to interact with their targets in a way that leads to a variety of biological effects .

Biochemical Pathways

The exact biochemical pathways affected by 2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of 2-methyl-N-{4-[(2-oxo-2,3-dihydro-1H-indol-5-yl)sulfamoyl]phenyl}propanamide Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

2-methyl-N-[4-[(2-oxo-1,3-dihydroindol-5-yl)sulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-11(2)18(23)19-13-3-6-15(7-4-13)26(24,25)21-14-5-8-16-12(9-14)10-17(22)20-16/h3-9,11,21H,10H2,1-2H3,(H,19,23)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIIYFJGZXRTEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2597250.png)

![2-(4-chlorophenoxy)-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2597254.png)

![2-[5-(4-Chlorobenzoyl)-2-thienyl]ethanethioamide](/img/structure/B2597255.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2597268.png)

![8-Bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2597270.png)